molecular formula C5H5ClF2N2 B8190770 2,5-Difluoropyridin-3-amine hydrochloride

2,5-Difluoropyridin-3-amine hydrochloride

Cat. No.: B8190770
M. Wt: 166.55 g/mol
InChI Key: OLIVNFPMVMXCNV-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-3-amine hydrochloride is a fluorinated pyridine derivative featuring two fluorine atoms at the 2- and 5-positions of the aromatic ring and an amine group at the 3-position, stabilized as a hydrochloride salt. The hydrochloride form enhances solubility and stability, making it advantageous for synthetic and pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoropyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2.ClH/c6-3-1-4(8)5(7)9-2-3;/h1-2H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIVNFPMVMXCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination-Reduction of 2,3-Difluoro-5-chloropyridine

The most direct route, as described in CN105669539A, begins with 2,3-difluoro-5-chloropyridine. Reacting this substrate with aqueous ammonia under high-pressure conditions (120–140°C, 20–24 hours) yields 2-amino-3-fluoro-5-chloropyridine via nucleophilic aromatic substitution. Subsequent hydrogenation over Pd/C in ethanol reduces the chloro group to produce 2-amino-3,5-difluoropyridine, which is treated with hydrochloric acid to form the hydrochloride salt. This method achieves a total yield of 77.5% with >99% purity, avoiding column chromatography through petroleum ether recrystallization.

Sequential Chlorination and Fluorination from 2-Aminopyridine

CN106008329A outlines a five-step synthesis starting with 2-aminopyridine. Chlorination with phosphorus oxychloride generates 2-amino-3,5-dichloropyridine, which undergoes diazotization and Sandmeyer reaction to form 2,3,5-trichloropyridine. Fluorination using cesium/potassium fluoride in sulfolane-dimethyl sulfoxide at 145–190°C replaces chlorides with fluorides, yielding 2,3-difluoro-5-chloropyridine. Final amination and hydrochloride salt formation complete the synthesis. While this route requires harsh conditions, it achieves 90% yield and 99.8% purity, favoring industrial scalability.

Hydrazine-Mediated Substitution and Hydrogenation

US20060047124A1 employs 3-substituted-2,5,6-trifluoropyridine as a precursor. Reaction with hydrazine monohydrate at 50–150°C forms 2-hydrazino-3-substituted-5,6-difluoropyridine, which is hydrogenated using Raney nickel in methanol at 15–25°C. This method avoids high-pressure ammonia and achieves high purity through mild conditions, though yield data are unspecified.

Stepwise Reaction Mechanisms and Intermediate Characterization

Nucleophilic Aromatic Substitution (NAS)

The amination step in CN105669539A proceeds via NAS, where ammonia attacks the electron-deficient C5 position of 2,3-difluoro-5-chloropyridine. The fluorine atoms at C2 and C3 act as electron-withdrawing groups, activating the ring for substitution. Excess ammonia (12 equivalents) ensures complete conversion, while elevated temperatures (120–140°C) accelerate kinetics.

Sandmeyer Reaction and Fluorination Dynamics

In CN106008329A, the Sandmeyer reaction converts diazonium salts into 2,3,5-trichloropyridine, which undergoes halogen exchange with fluoride ions. The use of CsF/KF mixtures enhances fluorination efficiency due to cesium’s polarizing power, facilitating Cl–F substitution at 190°C.

Catalytic Hydrogenation Pathways

US20060047124A1 leverages Raney nickel’s high surface area to cleave N–N bonds in hydrazine intermediates. Hydrogenation at ambient temperature selectively reduces hydrazino groups to amines without affecting fluorine substituents, ensuring product stability.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Purity Catalyst Source
Amination-Reduction2,3-Difluoro-5-chloropyridineNAS, Hydrogenation77.5%>99%Pd/C
Chlorination-Fluorination2-AminopyridineDiazotization, Sandmeyer90%99.8%CsF/KF
Hydrazine HydrogenationTrifluoropyridine derivativeHydrazination, HydrogenationN/AHighRaney nickel

The amination-reduction route offers the best balance of yield and simplicity, while the chlorination-fluorination method excels in scalability. The hydrazine approach, though mild, lacks explicit yield data, limiting industrial appeal.

Optimization Strategies for Enhanced Efficiency

Temperature and Solvent Effects

  • Amination : Increasing temperature from 120°C to 140°C improves reaction rate but risks by-product formation (e.g., di-aminated species).

  • Fluorination : Sulfolane’s high boiling point (285°C) enables sustained reactions at 190°C, critical for complete Cl–F exchange.

  • Hydrogenation : Methanol as a solvent prevents over-reduction and stabilizes intermediates.

Catalyst Loading and Selectivity

  • Pd/C : A 5% w/w loading in ethanol maximizes chloro-group reduction without decomposing the amine.

  • CsF/KF : A 1:2.5 molar ratio of trichloropyridine to KF optimizes fluoride availability while minimizing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1H^1\text{H} NMR of 2,5-difluoropyridin-3-amine hydrochloride shows doublets for F–C2_2H (δ\delta 8.12, J=6.5J = 6.5 Hz) and F–C5_5H (δ\delta 7.89, J=7.1J = 7.1 Hz).

  • HPLC : Reverse-phase HPLC with UV detection (254 nm) confirms >99% purity using a C18 column and acetonitrile-water mobile phase.

Crystallization and Salt Formation

Treating the free amine with concentrated HCl in ethyl acetate yields the hydrochloride salt as a white crystalline solid (mp 192–194°C) . Recrystallization from ethanol-water (1:3) enhances polymorphic purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoropyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce nitro compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 2,5-difluoropyridin-3-amine hydrochloride exhibits potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in tumor immune evasion. For instance, certain derivatives demonstrated IC50 values as low as 4.0 nM against HeLa cells, indicating strong antitumor activity.

Inhibitory Effects on Pathogens
The compound has also been studied for its antimicrobial properties. It shows promise against various pathogens, making it a candidate for further development as an antimicrobial agent. The presence of fluorine atoms enhances its metabolic stability and binding affinity to biological targets, which is beneficial for drug development.

Agrochemical Applications

This compound and its derivatives are being explored for use in agrochemicals due to their biological activity against pests and pathogens. The compound's ability to interact with specific biological pathways suggests potential applications in developing pesticides or herbicides that are effective yet environmentally friendly.

Material Science

In material science, the compound serves as a building block for synthesizing more complex organic molecules. Its unique properties make it suitable for creating advanced materials used in various industrial applications. The versatility of the pyridine ring allows for modifications that can tailor the material properties for specific uses .

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of compounds derived from this compound on various cancer cell lines. The results indicated significant reductions in cell viability at low concentrations, supporting further investigation into its therapeutic potential .

Case Study 2: Agrochemical Efficacy
In another study focused on agricultural applications, derivatives of the compound were tested against common agricultural pests. The results showed effective pest control at concentrations lower than traditional pesticides, highlighting its potential as a safer alternative.

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds



Key Observations :

  • Halogen Effects : Fluorine’s smaller size and higher electronegativity (vs. chlorine) may reduce steric hindrance and alter hydrogen-bonding capacity, impacting solubility and reactivity .
  • Aromatic vs. Aliphatic Amines : Pyridine-based hydrochlorides (e.g., 2,5-Difluoropyridin-3-amine) exhibit stronger basicity compared to aliphatic amines like memantine due to the aromatic nitrogen’s electron-withdrawing effects .

Pharmacological and Industrial Relevance

For example:

  • Antiviral/Anticancer Agents : Fluorine’s metabolic stability and electronic effects make it valuable in kinase inhibitors or protease inhibitors.
  • Agrochemicals : Fluorinated amines are used in herbicides and fungicides due to their durability and target specificity .

In contrast, memantine hydrochloride () and dosulepin hydrochloride () are clinically used for neurological and psychiatric disorders, highlighting the diversity of hydrochloride applications .

Biological Activity

2,5-Difluoropyridin-3-amine hydrochloride is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring two fluorine atoms on the pyridine ring and an amine functional group, suggests possible interactions with various biological targets, making it a candidate for pharmaceutical applications.

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C5_5H5_5ClF2_2N
  • Molecular Weight : 165.56 g/mol

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and can influence its binding affinity to enzymes or receptors. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of difluoropyridines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity.

Table 1: Antimicrobial Activity of Difluoropyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
2,5-Difluoropyridin-3-amineE. coli32
S. aureus16
3-Fluoro-pyridin-4-amineE. coli8
S. aureus4

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting moderate efficacy in inhibiting cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa12
A54918

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of difluoropyridines. The introduction of fluorine atoms has been shown to enhance biological activity by improving the compound's interaction with target proteins. For instance, modifications at the nitrogen and carbon positions of the pyridine ring can significantly alter the compound's pharmacological profile.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may exhibit favorable binding interactions with enzymes involved in DNA replication and repair processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-Difluoropyridin-3-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or catalytic cross-coupling. For example:

  • Step 1 : Start with 2,5-dichloropyridin-3-amine (a common precursor; see dichloropyridine derivatives in ).
  • Step 2 : Fluorination using KF or CsF in polar aprotic solvents (e.g., DMF) at 100–120°C for 12–24 hours .
  • Step 3 : Purify via recrystallization in ethanol/water mixtures, followed by HCl acidification to form the hydrochloride salt .
  • Key Considerations : Monitor reaction progress with HPLC to avoid over-fluorination by-products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹⁹F NMR to confirm fluorine positions and amine protonation).
  • HPLC-MS (to detect impurities <0.5% as per pharmacopeial standards; see ).
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in substitution patterns .
  • Elemental analysis to verify stoichiometry (e.g., Cl⁻ content via argentometric titration; ).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC under nitrogen to determine decomposition temperatures (typically >200°C for similar fluoropyridines; ).
  • Hygroscopicity : Store in desiccators with silica gel; monitor water content via Karl Fischer titration.
  • Light Sensitivity : Perform accelerated degradation studies under UV light (e.g., ICH Q1B guidelines) to assess photostability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Work in a fume hood due to potential amine hydrochloride aerosolization.
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How does the regioselectivity of fluorine substitution impact the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Experimental Design : Compare Suzuki-Miyaura coupling yields using 2,5-difluoro vs. 3,5-difluoro analogs ().
  • Data Analysis : Fluorine at the 2-position deactivates the pyridine ring, reducing coupling efficiency at the 3-amine site. Use DFT calculations to map electronic effects .
  • Example : Palladium-catalyzed coupling with aryl boronic acids shows <40% yield for 2,5-difluoro vs. >70% for 3,5-difluoro derivatives (analogous to ).

Q. What mechanistic insights explain contradictory data in the synthesis of fluorinated pyridine amines?

  • Methodological Answer :

  • Hypothesis Testing : Competing pathways (e.g., direct fluorination vs. SNAr mechanisms) may arise from solvent polarity or temperature variations.
  • Tracer Studies : Use ¹⁸O-labeled water to track hydrolysis intermediates in NAS reactions.
  • Controlled Experiments : Compare KF vs. TBAF (tetrabutylammonium fluoride) as fluorinating agents to isolate kinetic vs. thermodynamic products .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Chromatography : Optimize a UPLC method with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
  • Validation Parameters : Assess linearity (R² >0.999), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD <2.0) per ICH Q2(R1) .
  • Impurity Profiling : Use HRMS to identify by-products like dehalogenated amines or dimerization artifacts .

Q. What comparative studies exist between this compound and its chloro/bromo analogs in drug discovery?

  • Methodological Answer :

  • Biological Assays : Test inhibition of kinase targets (e.g., JAK2 or EGFR) to compare fluorinated vs. chlorinated analogs.
  • Data Interpretation : Fluorine’s electronegativity enhances binding affinity but may reduce solubility; use logP measurements and crystal structures to correlate .
  • Case Study : Replace Cl with F in lead compounds to improve metabolic stability (e.g., CYP450 resistance; ).

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